molecular formula C14H19NOS2 B12616835 2-Hydroxycyclohexyl benzylcarbamodithioate CAS No. 922164-92-9

2-Hydroxycyclohexyl benzylcarbamodithioate

Cat. No.: B12616835
CAS No.: 922164-92-9
M. Wt: 281.4 g/mol
InChI Key: HEAIECGGIBJKEP-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl benzylcarbamodithioate is an organic compound with a unique structure that combines a hydroxycyclohexyl group with a benzylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl benzylcarbamodithioate typically involves the reaction of 2-hydroxycyclohexylamine with benzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl benzylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted carbamodithioates.

Scientific Research Applications

2-Hydroxycyclohexyl benzylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl benzylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxycyclohexyl diethylcarbamodithioate
  • 2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside

Uniqueness

2-Hydroxycyclohexyl benzylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

CAS No.

922164-92-9

Molecular Formula

C14H19NOS2

Molecular Weight

281.4 g/mol

IUPAC Name

(2-hydroxycyclohexyl) N-benzylcarbamodithioate

InChI

InChI=1S/C14H19NOS2/c16-12-8-4-5-9-13(12)18-14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)

InChI Key

HEAIECGGIBJKEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)SC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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